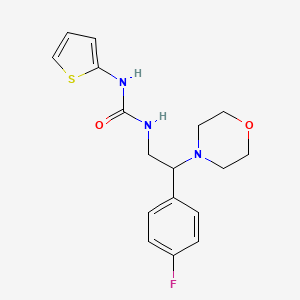

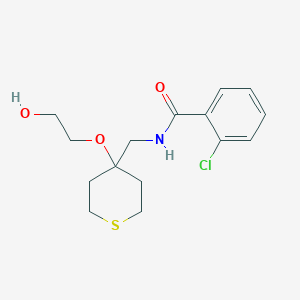

![molecular formula C16H14N2O3S2 B2510631 N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide CAS No. 941924-86-3](/img/structure/B2510631.png)

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are known for their diverse biological activities and are synthesized from simple commercially available building blocks .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” can be analyzed using various techniques. Unfortunately, specific details about the molecular structure of this compound are not available in the search results .Chemical Reactions Analysis

Benzothiazole sulfonamides, including “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide”, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” are not available in the search results .Applications De Recherche Scientifique

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has demonstrated potential in cardiac electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their relevance in developing selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antifungal Action

A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has extended its range to include compounds with antimicrobial and antifungal activities. These substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans, highlighting their potential in antimicrobial research (Sych et al., 2019).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines. Most tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibitors

Novel metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase (CA) inhibitory properties have been synthesized. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the parent ligand and acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Gelation Behavior

N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential application of these compounds in material science and engineering (Yadav & Ballabh, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be uncovered .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and potential for use in therapeutic applications .

Result of Action

It is anticipated that ongoing research will provide insights into these effects, contributing to our understanding of the compound’s potential therapeutic benefits .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBBJGHLMVWJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

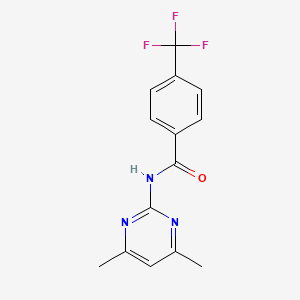

![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)

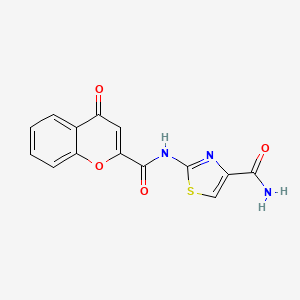

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)

![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)